Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate
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Overview
Description
Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate is an organic compound with the molecular formula C12H26NO4P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a vinyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate can be synthesized through a multi-step process involving the reaction of diethylamine with ethylene oxide to form diethylaminoethanol. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the vinyl ether moiety to an alkane.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Phosphonic acids or phosphonates.
Reduction: Alkane derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [2-(dimethylamino)-2-ethoxyethenyl]phosphonate
- Diethyl [2-(diethylamino)-2-methoxyethenyl]phosphonate
- Diethyl [2-(diethylamino)-2-ethoxyvinyl]phosphonate
Uniqueness
Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate is unique due to its specific combination of a diethylamino group and an ethoxyvinyl moiety attached to the phosphonate ester. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
63249-11-6 |
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Molecular Formula |
C12H26NO4P |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1-ethoxy-N,N-diethylethenamine |
InChI |
InChI=1S/C12H26NO4P/c1-6-13(7-2)12(15-8-3)11-18(14,16-9-4)17-10-5/h11H,6-10H2,1-5H3 |
InChI Key |
UKPMIPPDMQCLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
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